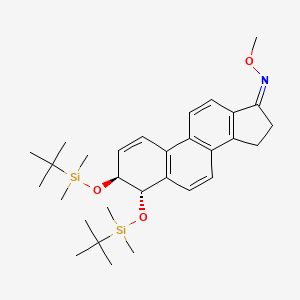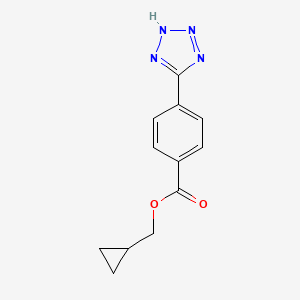![molecular formula C18H22FNSi B12540943 4-[Fluoro(diphenyl)silyl]-1-methylpiperidine CAS No. 685139-59-7](/img/structure/B12540943.png)
4-[Fluoro(diphenyl)silyl]-1-methylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[Fluoro(diphenyl)silyl]-1-methylpiperidine is a chemical compound that features a piperidine ring substituted with a fluoro(diphenyl)silyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Fluoro(diphenyl)silyl]-1-methylpiperidine typically involves the reaction of 1-methylpiperidine with fluoro(diphenyl)silane under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate larger quantities of reactants and to ensure consistent quality and yield. Advanced techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-[Fluoro(diphenyl)silyl]-1-methylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The fluoro(diphenyl)silyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction can produce silane derivatives. Substitution reactions can result in a variety of functionalized piperidine compounds.
Scientific Research Applications
4-[Fluoro(diphenyl)silyl]-1-methylpiperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Biology: The compound may be investigated for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-[Fluoro(diphenyl)silyl]-1-methylpiperidine involves its interaction with specific molecular targets and pathways. The fluoro(diphenyl)silyl group can influence the compound’s reactivity and binding affinity to various substrates. The piperidine ring may interact with biological receptors or enzymes, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[Chloro(diphenyl)silyl]-1-methylpiperidine
- 4-[Bromo(diphenyl)silyl]-1-methylpiperidine
- 4-[Iodo(diphenyl)silyl]-1-methylpiperidine
Uniqueness
4-[Fluoro(diphenyl)silyl]-1-methylpiperidine is unique due to the presence of the fluoro group, which imparts distinct chemical and physical properties. The fluoro group can enhance the compound’s stability, reactivity, and potential biological activity compared to its chloro, bromo, and iodo counterparts.
This detailed article provides an overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
685139-59-7 |
|---|---|
Molecular Formula |
C18H22FNSi |
Molecular Weight |
299.5 g/mol |
IUPAC Name |
fluoro-(1-methylpiperidin-4-yl)-diphenylsilane |
InChI |
InChI=1S/C18H22FNSi/c1-20-14-12-18(13-15-20)21(19,16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,18H,12-15H2,1H3 |
InChI Key |
RHDBJRVHFJQPNI-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Pyrimidine, 1,4,5,6-tetrahydro-2-[4-[(4-methoxyphenyl)thio]phenyl]-](/img/structure/B12540863.png)
![N,N-Dimethyl-2-[2-methyl-2-(4-methylphenyl)hydrazinylidene]butanamide](/img/structure/B12540864.png)

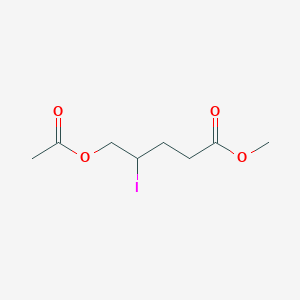
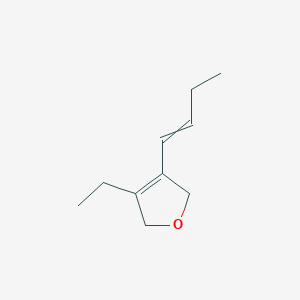
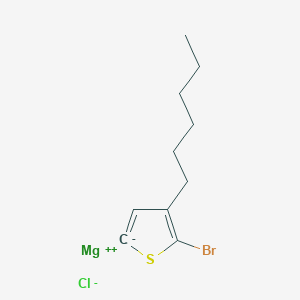
![Propanamide, N-[2-(1H-indol-3-yl)ethyl]-2-mercapto-](/img/structure/B12540921.png)

![Quinoline, 2-[(4-methyl-1-piperazinyl)methyl]-6-nitro-](/img/structure/B12540950.png)
![Methyl [(4-cyanophenyl)methoxy]acetate](/img/structure/B12540952.png)
![[8-Propyl-6-(pyridin-3-yl)[1,2,4]triazolo[4,3-a]pyrazin-3-yl]acetic acid](/img/structure/B12540954.png)
